molecular formula C22H27NO4 B2484368 (Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 929456-37-1

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2484368
CAS No.: 929456-37-1
M. Wt: 369.461
InChI Key: DMRDPTHWZDPKBK-JMIUGGIZSA-N
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Description

(Z)-7-((Diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a Z-configuration at the exocyclic double bond. Its structure features a diisobutylamino-methyl group at position 7, a furan-2-ylmethylene substituent at position 2, and a hydroxyl group at position 4.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-14(2)11-23(12-15(3)4)13-18-19(24)8-7-17-21(25)20(27-22(17)18)10-16-6-5-9-26-16/h5-10,14-15,24H,11-13H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRDPTHWZDPKBK-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C22H30N2O4\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_4

This structure includes a benzofuran core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the diisobutylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.

Key Mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
  • Antioxidant Activity : The hydroxyl groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Biological ActivityDescription
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntioxidantScavenges free radicals, reducing oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines, potentially useful in chronic diseases.
AntimicrobialShows activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzofuran moiety can enhance potency and selectivity towards cancer cells. For instance, introducing additional hydroxyl groups has been correlated with increased anticancer activity due to enhanced hydrogen bonding capabilities .
  • In Vivo Studies : Preliminary in vivo studies showed that this compound could reduce tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(Z)-7-((Diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one - 2: Furan-2-ylmethylene
- 6: Hydroxy
- 7: Diisobutylamino-methyl
C₂₃H₂₈N₂O₄ 396.48 (calculated) High lipophilicity due to diisobutylamino group; furan enhances π-conjugation.
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one - 2: 2-Fluorobenzylidene
- 6: Hydroxy
- 7: Dimethylamino-methyl
- 4: Methyl
C₁₉H₁₈FNO₃ 327.36 Fluorine atom increases electronegativity; methyl at position 4 adds steric bulk.
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one - 2: 4-Methoxybenzylidene
- 6: Hydroxy
- 7: Methyl
C₁₇H₁₄O₄ 282.29 Methoxy group improves solubility; methyl at position 7 reduces steric hindrance.
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one - 2: 2,4-Dichlorobenzylidene
- 6: Hydroxy
C₁₅H₈Cl₂O₃ 307.13 Chlorine atoms enhance electrophilicity; potential halogen bonding.
(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one - 2: Furan-2-ylmethylidene
- 6: 2-Oxopropoxy
- 7: Methyl
C₁₈H₁₆O₆ 328.32 2-Oxopropoxy group introduces keto functionality; methyl limits solubility.

Functional Group Impact on Physicochemical Properties

Amino Substituents

  • Diisobutylamino-methyl (Main Compound): The bulky diisobutyl group increases lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration compared to dimethylamino (logP ~2.8 in ).

Aromatic Substituents at Position 2

  • 2-Fluorobenzylidene () : Fluorine’s electronegativity may stabilize the molecule via inductive effects, reducing metabolic degradation .

Hydroxy and Alkoxy Groups

  • 6-Hydroxy (All Compounds) : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites). In , the 4-methoxy group increases solubility (logS ~-3.2) compared to dichloro derivatives (logS ~-4.5 in ) .

Key Findings and Notes

Structural Flexibility : Position 2 substituents (furan, fluorophenyl, dichlorophenyl) dictate electronic and steric profiles, influencing target binding .

Amino Group Optimization: Diisobutylamino groups may improve CNS targeting but require formulation adjustments to mitigate solubility challenges.

Future Directions : Structure-activity relationship (SAR) studies should explore hybrid structures (e.g., combining furan with methoxy groups) to enhance potency and pharmacokinetics.

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